4-(3-Methylphenyl)-2-azaspiro[4.4]nonane
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H21N |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
4-(3-methylphenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C15H21N/c1-12-5-4-6-13(9-12)14-10-16-11-15(14)7-2-3-8-15/h4-6,9,14,16H,2-3,7-8,10-11H2,1H3 |
InChI Key |
GIURJFMYKFDXNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC23CCCC3 |
Origin of Product |
United States |
Synthetic Strategies for the Azaspiro 4.4 Nonane System and Its Derivatives
Foundational Methodologies for Spirocycle Construction
The assembly of the azaspiro[4.4]nonane core is typically achieved by constructing either the cyclopentane (B165970) or the pyrrolidine (B122466) ring as the final key step.
Formation of Cyclopentane Ring onto Pre-existing Pyrrolidine Derivatives
One established strategy involves the formation of a cyclopentane ring onto a pyrrolidine precursor. A notable example is the synthesis of an azaspiro[4.4]nonane derivative via an acyloin condensation of a diester attached to the pyrrolidine ring. thieme-connect.com In this approach, a pyrrolidone starting material is first converted to an ethyl imidate ester. thieme-connect.com Reaction with allylmagnesium bromide introduces two allyl groups at the C2 position of the pyrrolidine. thieme-connect.com Subsequent protection of the amine, followed by ozonolysis and oxidation, yields a diacid, which is then esterified to a diester. thieme-connect.com The key spirocyclization is accomplished through an acyloin condensation of this diester, effectively forming the five-membered carbocyclic ring onto the existing heterocycle. thieme-connect.com
Another powerful method in this category is the intramolecular 1,3-dipolar cycloaddition. nih.govbeilstein-journals.org This approach begins with a 5,5-dialkyl-1-pyrroline N-oxide, a cyclic nitrone. nih.govbeilstein-journals.org A pent-4-enyl group is introduced by reacting the nitrone with 4-pentenylmagnesium bromide. beilstein-journals.org The resulting alkenyl nitrone is then heated to induce an intramolecular [3+2] cycloaddition, where the nitrone dipole reacts with the terminal alkene. beilstein-journals.org This cyclization forms a tricyclic isoxazolidine (B1194047) intermediate, which, upon reductive ring opening (e.g., using Zn in acid), yields the desired 1-azaspiro[4.4]nonane derivative. nih.govbeilstein-journals.org
Formation of Pyrrolidine Ring onto Pre-existing Cyclopentane Derivatives
Conversely, the pyrrolidine ring can be constructed upon a pre-existing cyclopentane framework. A primary method for this transformation is the [3+2] cycloaddition reaction using an azomethine ylide. researchgate.net For instance, N-benzyl azomethine ylide can be generated in situ and reacted with derivatives of cyclopentylideneacetic acid. In this reaction, the cyclopentane derivative acts as the dipolarophile, and the azomethine ylide serves as the three-atom component, reacting to form the five-membered nitrogen-containing ring directly onto the cyclopentane core, thus creating the spirocyclic system. researchgate.net
Phosphine-catalyzed [3+2] cycloadditions also provide a route to 2-azaspiro[4.4]nonan-1-ones. uow.edu.au This method involves the reaction of allenoates or 2-butynoic acid derivatives with 2-methylenecyclopentanecarboxylates or similar activated alkenes derived from cyclopentane. uow.edu.au The phosphine (B1218219) catalyst facilitates the formation of a zwitterionic intermediate that undergoes cycloaddition with the cyclopentane-based alkene to yield the spiro-pyrrolidinone product. uow.edu.au
Advanced Synthetic Transformations for Azaspiro[4.4]nonane Scaffolds
More sophisticated methods, particularly those involving radical cascades, have been developed to construct the azaspiro[4.4]nonane skeleton in a single, efficient step.
Domino Radical Bicyclization Approaches
A highly effective advanced strategy is the domino radical bicyclization, which allows for the simultaneous formation of two rings to generate the azaspiro[4.4]nonane nucleus in one stage. acs.org This process is typically initiated by generating a radical that triggers a cascade of intramolecular cyclization events. acs.org The synthesis can be achieved using starting materials like O-benzyl oxime ethers that contain both an aryl halide (or terminal alkyne) and an alkenyl moiety. uni-goettingen.de The reaction is commonly initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and mediated by Bu₃SnH. acs.orguni-goettingen.de
The domino radical bicyclization process often proceeds with notable stereocontrol, yielding the spirocyclic products as a mixture of diastereomers but with a clear preference for the trans configuration. acs.org This stereochemical outcome is consistent with the Beckwith–Houk transition state model for 5-exo cyclizations of substituted hexenyl radicals. acs.org According to this model, the major product is formed when the substituent on the newly formed ring occupies a pseudo-equatorial position in a chair-like transition state, leading to the thermodynamically favored trans-1,3-disubstituted cyclopentane ring. acs.org The use of Et₃B as a radical initiator at room temperature has been shown to improve diastereoselectivity compared to AIBN at higher temperatures. acs.org
| Precursor Substituent (R) | Initiator | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| Phenyl | AIBN | 56 | 1.3 : 1 |
| 4-Fluorophenyl | AIBN | 55 | 1.2 : 1 |
| 4-Methoxyphenyl | AIBN | 48 | 1.1 : 1 |
| Phenyl | Et₃B | 40 | 2.3 : 1 |
Condensation and Cyclization Reactions
Condensation and subsequent cyclization reactions represent a foundational approach to assembling the azaspiro[4.4]nonane core. These strategies often involve the sequential formation of carbon-carbon and carbon-nitrogen bonds to build the two five-membered rings around a central spirocyclic carbon atom.
The condensation reaction between a β-keto ester and an amine is a classic and efficient method for forming β-enamino esters, which are versatile intermediates in heterocyclic synthesis. researchgate.netacgpubs.org This reaction is typically catalyzed by acids or metal salts and can often be performed under mild, environmentally benign conditions. acgpubs.orgorganic-chemistry.org
The general mechanism involves the activation of the keto carbonyl group, followed by nucleophilic attack by the amine and subsequent dehydration to yield the stable enamine product. nih.gov The resulting β-enamino ester contains both a nucleophilic enamine nitrogen and electrophilic ester and enamine β-carbon centers, making it a valuable precursor for further cyclization reactions to construct spirocyclic systems. For the synthesis of an azaspiro[4.4]nonane core, a suitably functionalized cyclopentane-containing β-keto ester or amine would be required to facilitate the subsequent intramolecular cyclization step, leading to the formation of the pyrrolidine ring.
Various catalysts have been employed to promote this condensation, highlighting the reaction's versatility.
| Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|
| Sc(OTf)₃ (5 mol%) | Solvent-free | Catalyst is recoverable and reusable for several cycles. | acgpubs.org |
| Zn(ClO₄)₂·6H₂O | Not specified | Effective for condensation of primary and secondary amines with keto esters. | acgpubs.org |
| LaCl₃·7H₂O | Methylene dichloride, room temperature | Reaction proceeds smoothly and rapidly. | acgpubs.org |
| Ceric Ammonium Nitrate (CAN) | Not specified | Good yields with activated amines. | acgpubs.org |
| Acetic Acid (0.1 equiv) | Solvent-free, ultrasound | Inexpensive and environmentally benign catalyst. | organic-chemistry.org |
Intramolecular cyclization is a powerful strategy for constructing the azaspiro[4.4]nonane skeleton, often providing high levels of stereocontrol. These pathways typically involve a precursor molecule containing all the necessary atoms for the spirocyclic core, which then undergoes ring closure.
One notable method is the intramolecular 1,3-dipolar cycloaddition of alkenyl nitrones. nih.govbeilstein-journals.org In this approach, a nitrone functional group reacts with a tethered alkene to form an isoxazolidine ring fused to the existing cyclopentane. Subsequent reductive cleavage of the N-O bond in the isoxazolidine ring opens it to form an amino alcohol, which constitutes the 2-azaspiro[4.4]nonane system. nih.govbeilstein-journals.org This process can be initiated by heating the alkenyl nitrone precursor. nih.gov
Another significant pathway is the domino radical bicyclization . This process can be used to synthesize 1-azaspiro[4.4]nonane derivatives in a single step from functionalized oxime ethers. nih.govacs.org The reaction is initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane, and promoted by a radical mediator like tributyltin hydride (Bu₃SnH). nih.govacs.org The proposed mechanism involves the generation of an aryl radical, which undergoes a 5-exo-trig cyclization onto the imino group to form an alkoxyaminyl radical. acs.org This intermediate is then captured intramolecularly by a tethered double bond to complete the formation of the second ring and establish the spiro[4.4]nonane core. acs.org
Metal-Catalyzed Transformations
Modern synthetic chemistry heavily relies on metal-catalyzed reactions to achieve high efficiency, selectivity, and functional group tolerance. The construction of the azaspiro[4.4]nonane system has benefited significantly from these advancements, particularly through palladium, phosphine, and manganese catalysis.
Palladium-catalyzed domino reactions are highly efficient for rapidly building molecular complexity from simple starting materials. bath.ac.uknih.gov These reactions, also known as cascade reactions, involve multiple bond-forming events in a single synthetic operation, avoiding the need to isolate intermediates. mdpi.com
In the context of the azaspiro[4.4]nonane system, palladium catalysis can be instrumental in domino sequences that form the bicyclic structure. For instance, a palladium-catalyzed domino arylation-cyclization can create tricyclic systems in a single step with high regio- and stereoselectivity. bath.ac.uk While not a direct synthesis of the parent azaspiro[4.4]nonane, these methodologies demonstrate the power of palladium to orchestrate complex cyclizations. The reaction can proceed through a Heck-type sequence terminated by an acylation or other cyclization event. bath.ac.uk The versatility of palladium catalysis allows for the construction of various cyclic carbonates and other heterocyclic systems through domino processes, highlighting its potential for application in azaspirocycle synthesis. nih.gov
Phosphine-catalyzed annulations, particularly the [3+2] cycloaddition, have emerged as a powerful tool for the synthesis of five-membered rings. rsc.org This reaction typically involves the reaction of a three-atom component, such as an allenoate, with a two-atom component, like an alkene or an imine. researchgate.netorganic-chemistry.org
The general mechanism begins with the nucleophilic addition of the phosphine catalyst to the central carbon of the allenoate, generating a zwitterionic intermediate. acs.org This intermediate then acts as a 1,3-dipole, reacting with a suitable dipolarophile (e.g., an activated alkene or imine) in a [3+2] fashion to form a five-membered ring. rsc.org Subsequent elimination of the phosphine catalyst regenerates the catalyst and yields the final product.
This methodology is highly suitable for constructing spirocyclic systems. By using a cyclic alkene or imine, such as a succinimide (B58015) derivative, the [3+2] annulation directly leads to the formation of a spiro compound. osti.gov Catalyst-controlled regioselectivity can also be achieved, allowing for the synthesis of either α-selective or γ-selective spirocyclic products by simply tuning the catalyst structure. rsc.org The development of chiral phosphine catalysts has enabled enantioselective versions of this reaction, providing access to optically active spirocycles. acs.org
| Reactants | Product Type | Key Feature | Reference |
|---|---|---|---|
| Allenoates and Aurones | Spirocyclic benzofuranones | Catalyst-controlled regiodivergence (α- or γ-selective). | rsc.org |
| Intramolecular Allenes and Olefins | Fused ring systems (e.g., diquinanes) | First enantioselective intramolecular version using chiral phosphepine catalysts. | acs.org |
| α-Substituted Allenoates and α,β-Unsaturated Imines | Highly functionalized cyclopentenes | Access to cyclopentenes with an all-carbon quaternary center. | rsc.org |
| Modified Allylic Compounds and N-Tosylimines | 3-Pyrrolines | High stereoselectivity for 2,5-cis-disubstituted products. | organic-chemistry.org |
Manganese(III) acetate (B1210297) is a widely used one-electron oxidant in organic synthesis, capable of generating carbon-centered radicals from enolizable compounds. mdpi.comdntb.gov.ua This property makes it highly effective for initiating oxidative free-radical cyclizations to form various cyclic and polycyclic structures. mdpi.com
The synthesis of spiro[4.4]nonane systems can be achieved through Mn(III)-mediated reactions. For example, the oxidation of malonic acid in the presence of alkenes leads to the formation of spiro-fused lactones, specifically 2,7-dioxaspiro[4.4]nonane-1,6-diones. researchgate.net The mechanism involves the formation of a carboxymethyl radical which adds to the alkene, followed by a second cyclization and oxidation sequence to form the spirodilactone.
While the direct synthesis of spiro[4.4]nonane-8,9-diones using this method is not explicitly detailed, the principle can be extended. A suitable nitrogen-containing precursor could undergo a similar manganese-mediated oxidative radical cyclization to construct the azaspiro[4.4]nonane core with carbonyl functionalities at the 8 and 9 positions. Manganese-mediated reactions are also employed in the diastereoselective synthesis of other nitrogen heterocycles, such as piperazines, through reductive cyclization pathways, further underscoring the versatility of this metal in heterocyclic chemistry. nih.gov
Regioselective and Stereoselective Synthesis of Azaspiro[4.4]nonane Derivatives
The regioselective and stereoselective synthesis of 4-substituted-2-azaspiro[4.4]nonane derivatives, including 4-(3-Methylphenyl)-2-azaspiro[4.4]nonane, often relies on cycloaddition reactions. One of the most powerful methods for constructing the pyrrolidine ring of the spiro system is the 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles. researchgate.netnih.gov
In a typical approach, an azomethine ylide is generated in situ from the condensation of an α-amino acid and an aldehyde or ketone. For the synthesis of this compound, a plausible route would involve the reaction of an amino acid ester, such as sarcosine (B1681465) methyl ester, with a carbonyl compound in the presence of a suitable dipolarophile. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. The stereochemical outcome, leading to either cis or trans diastereomers with respect to the substituents on the newly formed pyrrolidine ring, is influenced by the reaction conditions and the nature of the reactants and catalysts used. rice.edu
For instance, the reaction of an N-metalated azomethine ylide with an electron-deficient alkene can proceed with high diastereoselectivity. The choice of metal cation and solvent can significantly impact the facial selectivity of the cycloaddition.
Another strategy to achieve stereocontrol is through domino reactions, such as a domino radical bicyclization. This approach can lead to the formation of the azaspiro[4.4]nonane skeleton in a single step from an acyclic precursor. acs.orgnih.gov The stereoselectivity of the radical cyclization can be influenced by the nature of the radical initiator and the reaction temperature.
Table 1: Comparison of Synthetic Strategies for Azaspiro[4.4]nonane Derivatives
| Synthetic Strategy | Key Features | Regioselectivity | Stereoselectivity |
| 1,3-Dipolar Cycloaddition | In situ generation of azomethine ylides; reaction with dipolarophiles. researchgate.netnih.gov | Generally high, governed by frontier molecular orbital interactions. | Can be controlled through catalyst, solvent, and temperature selection. rice.edu |
| Domino Radical Bicyclization | Single-step formation of the spirocyclic core from an acyclic precursor. acs.orgnih.gov | Dependent on the substitution pattern of the precursor. | Often provides a mixture of diastereomers, with selectivity influenced by reaction conditions. nih.gov |
| Phosphine-Catalyzed [3+2]-Cycloaddition | Reaction of allenes or alkynes with imines. | Typically high. | Can be influenced by the choice of phosphine catalyst. |
Derivatization Strategies for Functionalization of the Azaspiro[4.4]nonane Ring System
Once the 2-azaspiro[4.4]nonane core is established, further derivatization can be carried out to introduce or modify functional groups, allowing for the exploration of structure-activity relationships. The secondary amine within the 2-azaspiro[4.4]nonane ring system is a key handle for functionalization.
N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated using a variety of electrophiles. N-alkylation with alkyl halides or reductive amination can introduce diverse substituents. N-acylation with acyl chlorides or anhydrides provides the corresponding amides. These modifications can significantly alter the lipophilicity and basicity of the molecule.
Functionalization of the Pyrrolidine Ring: Depending on the synthetic route employed, the pyrrolidine ring may bear functional groups that can be further manipulated. For example, if the synthesis starts with a functionalized amino acid, the resulting spirocycle will retain that functionality. Ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other derivatives.
Modification of the Cyclopentane Ring: Functionalization of the carbocyclic ring is more challenging and typically requires the introduction of functional groups during the construction of the spirocycle. If a ketone is present on the cyclopentane ring, it can be a site for various transformations, such as reduction to an alcohol, conversion to an oxime, or olefination reactions.
Table 2: Examples of Derivatization Reactions on the Azaspiro[4.4]nonane Ring System
| Reaction Type | Reagents and Conditions | Functional Group Modified | Resulting Functional Group |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., CH₃CN) | Secondary Amine (N-H) | Tertiary Amine (N-R) |
| N-Acylation | Acyl chloride, base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | Secondary Amine (N-H) | Amide (N-C(O)R) |
| Ester Hydrolysis | LiOH, THF/H₂O | Ester (-COOR) | Carboxylic Acid (-COOH) |
| Amide Coupling | Carboxylic acid, coupling agent (e.g., HATU), amine, base | Carboxylic Acid (-COOH) | Amide (-CONR₂) |
The strategic application of these synthetic and derivatization methods allows for the creation of a diverse library of this compound analogs for various chemical and medicinal applications.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Azaspiro 4.4 Nonane Derivatives
The rigid, three-dimensional structure of the azaspiro[4.4]nonane scaffold has made it an attractive framework in medicinal chemistry for the design of novel therapeutic agents. By systematically modifying its structure and analyzing the subsequent changes in biological activity, researchers have developed a significant understanding of the pharmacophoric requirements for various biological targets. This exploration is primarily conducted through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies.
Pharmacological Spectrum and Mechanistic Investigations of Azaspiro 4.4 Nonane Derivatives
Anticonvulsant Activity Profiling
Derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been systematically synthesized and evaluated for their potential as anticonvulsant agents. These investigations have utilized standardized preclinical models to characterize their efficacy and spectrum of activity against different seizure types.
The anticonvulsant potential of 2-azaspiro[4.4]nonane derivatives has been primarily assessed using two benchmark in vivo models: the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES model is generally indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test helps identify compounds effective against absence seizures.
In a study of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, several compounds showed notable activity, particularly in the scPTZ (or sc.Met) test. For instance, N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione and N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione were among the most potent molecules identified, suggesting their potential utility in controlling absence seizures.
Conversely, another series of N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane-1,3-dione derivatives showed no protective effects in the MES model. However, eight compounds from this series demonstrated activity in the scPTZ screen. This highlights a degree of selectivity in their mechanism of action, favoring pathways involved in non-convulsive seizures. Further structure-activity relationship (SAR) studies revealed that anticonvulsant activity is highly dependent on the nature and position of substituents on the aryl moiety and the size of the cycloalkyl system within the spiro core.
| Compound Derivative Class | MES Test Activity | scPTZ Test Activity | Reference |
|---|---|---|---|
| N-Phenylamino Derivatives | Variable | Active | |
| N-[(4-Arylpiperazin-1-yl)-propyl] Derivatives | Inactive | Active (8 compounds) | |
| N-Benzyl Derivatives (Fluoro/Trifluoromethyl Substituted) | Active | Active |
The prominent activity of azaspiro[4.4]nonane derivatives in the PTZ seizure model, which is sensitive to agents that enhance GABAergic neurotransmission, suggests a potential interaction with the GABA system. The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its modulation is a key mechanism for many antiepileptic drugs.
To explore this, selected active anticonvulsant derivatives, such as N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, were tested for their influence on GABA(A) receptors in vitro. These investigations aim to determine if the compounds directly bind to or allosterically modulate the GABA(A) receptor complex, thereby enhancing inhibitory signaling and suppressing seizure activity. Furthermore, research into the synthesis of GABA-analogous spirocyclic amino acids based on the 2-azaspiro[4.4]nonane structure underscores the scaffold's potential for creating conformationally restricted GABA analogs. Such analogs could offer higher specificity and novel pharmacological profiles at GABA receptors.
Receptor Ligand Development and Modulation
Beyond anticonvulsant activity, the azaspiro[4.4]nonane scaffold has been exploited for the design of ligands targeting various G protein-coupled receptors (GPCRs) and other CNS-active proteins.
A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane-1,3-dione derivatives were synthesized and evaluated for their binding affinities at serotonin (B10506) 5-HT1A and 5-HT2A receptors. These receptors are implicated in a range of neuropsychiatric conditions, making them important therapeutic targets.
The research revealed that derivatives with a propyl linker between the spiro-imide and arylpiperazine moieties exhibited significant affinity. Specifically, compounds with 2-OCH3 and 3-Cl substitutions on the phenyl ring of the piperazine (B1678402) were potent 5-HT1A receptor ligands, with Ki values ranging from 24 to 143 nM. High affinity for the 5-HT2A receptor was observed for unsubstituted and 3-Cl derivatives (Ki = 8-66 nM). In vivo functional assays showed that these compounds possess diverse functional profiles, acting as agonists, partial agonists, or antagonists at pre- and postsynaptic 5-HT1A receptors, while some also showed potential 5-HT2A antagonist properties. Interestingly, no direct correlation was found between these serotonergic activities and the observed anticonvulsant effects.
| Aryl Substitution | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Unsubstituted | - | 8 - 66 | |
| 2-OCH3 | 24 - 143 | - | |
| 3-Cl | 70 - 107 | 8 - 66 |
Sigma receptors (S1R and S2R) are unique intracellular proteins involved in cellular stress responses and have emerged as targets for neurodegenerative diseases and cancer. The design of ligands based on spirocyclic scaffolds has been an active area of research. A library of sigma receptor ligands based on the related 2,7-diazaspiro[4.4]nonane scaffold has been synthesized and evaluated, demonstrating the utility of this core structure for targeting S1R and S2R. Molecular modeling studies of these and other diazaspiro derivatives confirmed their ability to bind effectively within the S1R and S2R binding pockets, interacting with key amino acid residues. While specific binding data for 4-(3-Methylphenyl)-2-azaspiro[4.4]nonane is not detailed, the broader research on related spiroamines validates the scaffold's potential in the design of novel sigma receptor modulators.
Monoacylglycerol lipase (B570770) (MGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. Inhibition of MGL elevates 2-AG levels, offering a therapeutic strategy for treating pain, anxiety, and neuroinflammation without the side effects associated with direct cannabinoid receptor agonists. Azaspirocyclic compounds have been identified as potential MGL modulators. For example, derivatives of the closely related 2-azaspiro[3.3]heptane have been patented as MGL inhibitors. This suggests that the 2-azaspiro[4.4]nonane framework, including compounds like this compound, represents a promising starting point for the design and development of novel MGL inhibitors.
Nicotinic Acetylcholine (B1216132) Receptor (mAChR) Agonism
There is no available scientific literature detailing any investigation into the activity of this compound as an agonist of nicotinic acetylcholine receptors (nAChRs) or muscarinic acetylcholine receptors (mAChRs). While the broader class of azaspiro compounds has been explored for activity at various central nervous system receptors, specific data for this particular molecule is absent.
Antiviral Research Applications
Hepatitis C Virus (HCV) Inhibition
No published studies were found that evaluate the efficacy of this compound as an inhibitor of the Hepatitis C Virus (HCV). The current body of research on HCV inhibitors focuses on other chemical scaffolds.
SARS-CoV-2 Main Protease (MPro) Inhibition and Ligand Design
There is no evidence in the scientific literature to suggest that this compound has been investigated as an inhibitor of the SARS-CoV-2 main protease (MPro). Research into MPro inhibitors is extensive, but this specific compound has not been a subject of these studies. nih.govnih.govmdpi.com
Antimicrobial Efficacy
Antibacterial Activity
No specific data exists on the antibacterial properties of this compound. While various spirocyclic compounds have been assessed for antimicrobial effects, this particular derivative has not been the subject of such research.
Antifungal Activity
Similarly, there are no available research findings on the antifungal activity of this compound.
Based on a thorough review of the available scientific literature, there is no specific information regarding the pharmacological spectrum and mechanistic investigations of the chemical compound “this compound” in the context of its anticancer potential.
Extensive searches for data on its influence on apoptotic pathways in malignant cells, its antiproliferative effects on cancer cell lines, and its potential inhibition of the Menin-MLL interaction have not yielded any direct research findings for this particular compound.
While the broader class of azaspiro[4.4]nonane derivatives has been a subject of interest in medicinal chemistry for the development of various therapeutic agents, including those with anticancer properties, the specific derivative, this compound, does not appear to have been synthesized or evaluated for its biological activity in the areas specified in the requested article outline.
Research in the field of anticancer agents has explored other structurally related azaspiro compounds. For instance, various derivatives of 1-azaspiro[4.4]nonane have been investigated, and some have shown antiproliferative activities. Similarly, certain diazaspiro[4.4]nonane moieties have been incorporated into molecules designed as inhibitors of the Menin-MLL interaction, a validated target in some types of leukemia. However, this research does not extend to the specific chemical structure of this compound.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific mechanistic insights for "this compound" as no such data is available in the public domain.
Computational Approaches and Molecular Modeling in Azaspiro 4.4 Nonane Research
Application of Computational Chemistry for Structural Elucidation and Prediction
Computational chemistry serves as a powerful tool for the structural elucidation of molecules like 4-(3-Methylphenyl)-2-azaspiro[4.4]nonane. Through methods such as Density Functional Theory (DFT), it is possible to calculate the optimized molecular geometry, bond lengths, and bond angles. These theoretical calculations provide a three-dimensional understanding of the molecule's structure.
For instance, a DFT study could predict the bond lengths and angles within the 2-azaspiro[4.4]nonane core and the attached 3-methylphenyl group. The table below illustrates the kind of data that can be generated from such a computational analysis.
Table 1: Predicted Structural Parameters of this compound This table is for illustrative purposes, as specific computational data for this molecule is not publicly available.
| Parameter | Predicted Value |
| C-N Bond Length (pyrrolidine ring) | 1.47 Å |
| C-C Bond Length (cyclopentane ring) | 1.54 Å |
| C-C Bond Length (phenyl ring) | 1.40 Å |
| C-N-C Bond Angle | 112° |
| Dihedral Angle (phenyl vs. pyrrolidine) | 45° |
Furthermore, computational chemistry can predict various physicochemical properties that are crucial for drug development. These properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), can be estimated using in silico models. researchgate.net Such predictions are vital in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.gov
Molecular Docking and Dynamics Simulations for Receptor Binding Characterization
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking simulations can be employed to investigate its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. The results of these simulations are often expressed as a docking score, which estimates the binding free energy.
Following docking, molecular dynamics (MD) simulations can provide a more detailed picture of the ligand-receptor complex's behavior over time. MD simulations track the movements of atoms and molecules, offering insights into the stability of the binding pose and the key interactions that maintain the complex. mdpi.com
The following table illustrates the type of output one might expect from a molecular docking and MD simulation study.
Table 2: Illustrative Molecular Docking and Dynamics Simulation Data This table is for illustrative purposes, as specific computational data for this molecule is not publicly available.
| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | RMSD of Ligand (MD Simulation) |
| Receptor A | -8.5 | Tyr123, Phe256, Trp312 | 1.2 Å |
| Receptor B | -7.2 | Asp89, Ser145, Leu201 | 2.5 Å |
| Receptor C | -6.8 | Val55, Ile100, Ala150 | 3.1 Å |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new, untested molecules. mdpi.com
For a class of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., physicochemical, topological, and electronic) and then using statistical methods to find a correlation between these descriptors and the observed biological activity. nih.gov The resulting QSAR model can then be used to guide the design of new analogs with improved potency. nih.gov
A hypothetical QSAR equation might look like this:
pIC50 = 0.5 * LogP - 0.2 * TPSA + 0.8 * MolWeight - 2.1
Where:
pIC50 is the predicted biological activity.
LogP is the octanol-water partition coefficient.
TPSA is the topological polar surface area.
MolWeight is the molecular weight.
Analysis of Molecular Electrostatic Potentials (MEP) and Electronic Properties
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the chemical reactivity of a molecule. chemrxiv.org It provides a map of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.org These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.net
For this compound, an MEP analysis could reveal the most likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for receptor binding. researchgate.net
In addition to MEP, the analysis of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is important. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. uni.lu
Table 3: Hypothetical Electronic Properties of this compound This table is for illustrative purposes, as specific computational data for this molecule is not publicly available.
| Property | Predicted Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.2 |
| Electron Affinity | 1.5 |
Cheminformatics for Drug Development Programs
Cheminformatics combines chemistry, computer science, and information technology to analyze and manage large datasets of chemical compounds. researchgate.net In a drug development program centered around the 2-azaspiro[4.4]nonane scaffold, cheminformatics tools can be used for a variety of tasks. nih.gov
These tasks include:
Virtual Screening: Rapidly screening large libraries of virtual compounds to identify those with the highest probability of being active against a specific target. researchgate.net
Library Design: Designing combinatorial libraries of 2-azaspiro[4.4]nonane derivatives with optimal diversity and drug-like properties.
ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity of potential drug candidates. researchgate.netnih.gov This helps in prioritizing compounds for synthesis and experimental testing.
The application of cheminformatics can significantly streamline the drug discovery process, reducing the time and cost associated with bringing a new drug to market. nih.gov
Advanced Applications and Future Research Directions
Role of Azaspiro[4.4]nonane Derivatives as Building Blocks in Complex Chemical Synthesis
Azaspiro[4.4]nonane derivatives serve as valuable building blocks in the synthesis of more complex molecules, largely due to their rigid, three-dimensional framework. This spirocyclic system, where two rings share a single carbon atom, provides a structurally novel scaffold that is increasingly utilized in the design of innovative compounds. The synthesis of these scaffolds can be achieved through various methods, including domino radical bicyclization, which allows for the construction of the 1-azaspiro[4.4]nonane skeleton in a single step. nih.gov Such synthetic strategies are crucial for generating a library of diverse azaspiro[4.4]nonane derivatives that can be used in further chemical explorations.
The functionalized pyrrolidines, piperidines, and azepines that can be derived from azaspirocyclic compounds are of considerable relevance for chemistry-driven drug discovery. nih.gov The ability to introduce a variety of substituents onto the azaspiro[4.4]nonane core allows for the fine-tuning of physicochemical properties, which is a key aspect in the development of new chemical entities with desired biological activities.
Design and Synthesis of Chemical Probes and Tools for Biological Studies
While specific examples for 4-(3-Methylphenyl)-2-azaspiro[4.4]nonane are not extensively documented, the broader class of azaspiro[4.4]nonane derivatives holds potential for the design of chemical probes. These tools are essential for studying biological processes and identifying new therapeutic targets. The rigid conformation of the azaspiro[4.4]nonane scaffold can be advantageous in designing probes with high selectivity for their biological targets.
The synthesis of such probes would involve the incorporation of reporter groups, such as fluorescent tags or biotin (B1667282) labels, onto the azaspiro[4.4]nonane framework. The choice of the reporter group and the point of attachment would be guided by the biological target of interest and the need to maintain the binding affinity of the parent molecule. The development of synthetic methodologies that allow for the late-stage functionalization of the azaspiro[4.4]nonane core would be particularly valuable in this context.
Potential for Developing Novel Therapeutic Agents Targeting Specific Disease Pathways
The azaspiro[4.4]nonane scaffold is a recurring motif in a number of biologically active natural products and synthetic compounds. nih.govresearchgate.net For instance, the natural product homoharringtonine, which contains a related cephalotaxine (B1668394) core that includes the 1-azaspiro[4.4]nonane ring system, is an approved treatment for chronic myeloid leukemia. nih.gov Derivatives of 1-azaspiro[4.4]nonane have also shown potential as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine (B1216132) receptors. nih.gov
The therapeutic potential of this compound and its analogs could be explored in various disease areas, including oncology, infectious diseases, and neurological disorders. The 3-methylphenyl substituent on the azaspiro[4.4]nonane core can influence the compound's lipophilicity and steric interactions with its biological target, thereby affecting its potency and selectivity. Further research is needed to identify the specific cellular pathways modulated by this class of compounds.
Integration of High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the discovery of new drug candidates. openaccessjournals.com These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the drug discovery process. nih.gov The azaspiro[4.4]nonane scaffold is well-suited for the application of these technologies due to the availability of synthetic routes that can be adapted for parallel synthesis. nih.gov
A combinatorial library of 4-aryl-2-azaspiro[4.4]nonane derivatives could be generated by varying the aryl substituent and introducing additional diversity at other positions of the spirocyclic core. Such a library could then be screened against a panel of biological targets to identify compounds with promising activity. The data obtained from HTS campaigns can provide valuable structure-activity relationship (SAR) information to guide further lead optimization efforts.
Directions for Future Preclinical Development and Lead Optimization
The future preclinical development of this compound and its derivatives will depend on the identification of a clear therapeutic target and a promising lead compound. The lead optimization process would focus on improving the potency, selectivity, and pharmacokinetic properties of the initial hit. This iterative process involves the synthesis and testing of new analogs to refine the molecular structure and enhance its drug-like properties. bldpharm.com
Key areas for future research include:
Target Identification: Elucidating the specific biological targets of this compound derivatives is a critical first step.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for this class of compounds will be essential for designing more potent and selective analogs.
Pharmacokinetic Profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates will be necessary to assess their potential for in vivo efficacy.
In Vivo Efficacy Studies: Promising candidates will need to be evaluated in relevant animal models of disease to demonstrate their therapeutic potential.
The unique structural features of the azaspiro[4.4]nonane scaffold make it an attractive starting point for the development of new therapeutic agents. Continued research in this area is likely to yield novel compounds with significant clinical potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
